3-[(1-Phenylethyl)amino]propanamide
Overview
Description
“3-[(1-Phenylethyl)amino]propanamide” is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “3-[(1-Phenylethyl)amino]propanamide” could potentially involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Molecular Structure Analysis
The molecular structure of “3-[(1-Phenylethyl)amino]propanamide” is represented by the SMILES notation: CC(C1=CC=CC=C1)NCCC(=O)N .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The solubility of amides in water is influenced by the number of carbon atoms, with those having five or fewer carbon atoms being soluble .Scientific Research Applications
Chemical Analysis and Detection Methods
- Acrylamide Detection : Acrylamide, a compound structurally distinct but relevant for the discussion on amides' detection, is analyzed in foods due to its neurotoxic and carcinogenic nature. Biosensors offer a rapid, sensitive, and specific method for acrylamide detection, demonstrating the potential utility of similar methodologies for analyzing compounds like 3-[(1-Phenylethyl)amino]propanamide in various matrices (Pundir, Yadav, & Chhillar, 2019).
Pharmacological and Therapeutic Insights
- Pharmacological Activities : The pharmacological activities of aminophenoxazinones are discussed, offering insight into the potential research directions for structurally or functionally similar compounds like 3-[(1-Phenylethyl)amino]propanamide. These compounds have shown promise in anticancer treatments among other therapeutic applications, suggesting a broad field of study for amino compounds in medical research (Zorrilla et al., 2021).
Biomedical Applications
- Bio-inspired Adhesives : The development of bio-inspired adhesive materials, such as catechol-conjugated chitosan, highlights the intersection of chemistry and biomedical applications. This research avenue might offer a conceptual framework for exploring how compounds like 3-[(1-Phenylethyl)amino]propanamide could be utilized in developing new biomedical materials or adhesives (Ryu, Hong, & Lee, 2015).
Nutritional and Dietary Supplements
- Glycomacropeptide-Based Formulations : Exploring the use of glycomacropeptide for nutritional treatment suggests a pathway for the dietary supplement development of amino compounds. Although this research focuses on tryptophan and tyrosine, it underscores the importance of amino acids in nutritional science and potential therapeutic applications (Badawy, 2013).
Safety And Hazards
properties
IUPAC Name |
3-(1-phenylethylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(13-8-7-11(12)14)10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCIUSQVJMZLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Phenylethyl)amino]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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